3-(1-(2-(环戊硫基)乙酰)氮杂环丁烷-3-基)噁唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves many synthetic methodologies that have been established for the construction of spirocyclic compounds . The azetidin-2-one ring, a key component of this compound, has been exploited to yield biologically active new chemical entities exhibiting a variety of activities . Over the years, β-lactams, which are part of the azetidin-2-one ring, have also emerged as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .Molecular Structure Analysis
Spirocyclic compounds, such as this one, are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .科学研究应用
合成技术:类似于您感兴趣的化合物中发现的恶唑烷-2,4-二酮基序,经常存在于生物活性化合物中。张等人 (2015) 的一项研究开发了一种利用大气二氧化碳合成各种恶唑烷-2,4-二酮的新方法,在温和条件下提供了一种无过渡金属的方法 (张、夏、杨和陆,2015)。
农业应用:恶唑烷酮的类似物 famoxadone 是杜邦公司商业化的新型农业杀菌剂。它展示了对影响多种作物的植物病原体的出色控制。Sternberg 等人的研究 (2001) 讨论了 famoxadone 等恶唑烷酮衍生物的合成和优化,用于农业 (Sternberg 等人,2001)。
药物化学:Nuzzi 等人的研究 (2016) 探索了 3-氨基氮杂环丁-2-酮衍生物的构效关系研究,从而识别出有效的细胞内 N-酰基乙醇胺酸酰胺酶 (NAAA) 活性抑制剂。这些抑制剂在治疗疼痛和炎症方面具有潜在应用 (Nuzzi 等人,2016)。
抗菌剂:Reck 等人的研究 (2005) 鉴定了对单胺氧化酶 A 活性降低的新型恶唑烷酮衍生物,这些衍生物有望成为具有改善安全性的抗菌剂 (Reck 等人,2005)。
潜在的抗疟疾药:Abdelmonsef 等人 (2020) 合成了新型的喹唑啉-2,4-二酮杂合分子,包括恶唑烷酮衍生物,并进行了计算机分子对接研究,以探索其作为抗疟疾药的潜力 (Abdelmonsef 等人,2020)。
属性
IUPAC Name |
3-[1-(2-cyclopentylsulfanylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-11-7-19-13(18)15(11)9-5-14(6-9)12(17)8-20-10-3-1-2-4-10/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPNZERGXGYYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。